N-(3-Indolylacetyl)-L-phenylalanine
Overview
Description
“N-(3-Indolylacetyl)-L-phenylalanine” is likely a derivative of the amino acid phenylalanine with an indole ring attached through an acetyl linkage . Indole rings are a common structure in many biological molecules and pharmaceuticals, and they can contribute to the bioactivity of the compound .
Molecular Structure Analysis
The molecular structure of “N-(3-Indolylacetyl)-L-phenylalanine” would consist of a phenylalanine amino acid with an additional indole ring attached through an acetyl linkage . The presence of the indole ring could potentially influence the properties of the compound, such as its solubility and reactivity .Chemical Reactions Analysis
“N-(3-Indolylacetyl)-L-phenylalanine” would likely undergo reactions typical of amino acids and indole derivatives . For example, it could participate in peptide bond formation reactions due to the presence of the amino acid moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Indolylacetyl)-L-phenylalanine” would be influenced by the presence of the phenylalanine amino acid and the indole ring . For example, it would likely have a certain degree of polarity due to the presence of the amino and carboxyl groups .Scientific Research Applications
1. Coordination with Platinum(II) and Palladium(II) Ions
Kaminskaia, Ullmann, Fulton, and Kostić (2000) investigated the coordination abilities of indole derivatives like N-(3-indolylacetyl)-L-phenylalanine with platinum(II) and palladium(II) ions. They found that these compounds can form complexes with these metals, which could have implications for understanding metal interactions in biological systems and potential applications in materials science (Kaminskaia et al., 2000).
2. Role in Plant Metabolism
Kai, Horita, Wakasa, and Miyagawa (2007) studied the oxidative metabolites of indole-3-acetic acid in Arabidopsis thaliana, including compounds structurally related to N-(3-indolylacetyl)-L-phenylalanine. Their research highlights the role of these compounds in plant metabolism, particularly in relation to the growth and development of plants (Kai et al., 2007).
3. Biosynthesis and Metabolic Studies
Ding, Liu, Xu, Zheng, Li, Zhang, and Sun (2016) focused on the biosynthesis of L-phenylalanine in E. coli, demonstrating its importance in food and medicinal applications. Their work provides insights into the enzymatic pathways and genetic engineering strategies for optimizing the production of such compounds (Ding et al., 2016).
4. Molecular Imprinting for Sensor Development
Ermiş, Uzun, and Denizli (2017) developed an electrochemical sensor based on molecular imprinting technique for the detection of L-phenylalanine. This demonstrates the potential application of N-(3-indolylacetyl)-L-phenylalanine and related compounds in sensor technology, particularly for selective and sensitive detection (Ermiş et al., 2017).
5. Enzymatic Reactions and Inhibitors
Rahmo and Fife (2000) studied the inhibition effects in the hydrolysis reactions of esters and peptides catalyzed by carboxypeptidase A, using compounds structurally similar to N-(3-indolylacetyl)-L-phenylalanine. This research is significant for understanding the interactions of these compounds with enzymes, which could have implications in drug development and biochemical studies (Rahmo & Fife, 2000).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQHORRADGONS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205728 | |
Record name | Indoleacetyl phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Indolylacetyl)-L-phenylalanine | |
CAS RN |
57105-50-7 | |
Record name | Indoleacetyl phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoleacetyl phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLEACETYL PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ9F5L55Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.